molecular formula C8H9N5O2S B2701530 N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 877630-56-3

N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2701530
CAS RN: 877630-56-3
M. Wt: 239.25
InChI Key: BFAYEUSEYAHMHD-UHFFFAOYSA-N
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Description

N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, also known as MRS1186, is a small molecule antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP and is expressed in various cells of the immune system. The P2X7 receptor has been implicated in several inflammatory and immune-related diseases, making it an attractive target for drug development.

Scientific Research Applications

Synthesis and Antitumor Activity

Several studies have synthesized analogues and derivatives of pyrazolo[3,4-d]pyrimidine, highlighting their potential in antitumor applications. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives have been prepared, with some showing in vitro cell growth inhibitory activity. This includes compounds that demonstrated mild to moderate antitumor activity against specific cancer cell lines, such as human breast adenocarcinoma (MCF7), with certain derivatives identified as the most active with appreciable IC50 values (Taylor & Patel, 1992; El-Morsy et al., 2017).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of pyrazolo[3,4-d]pyrimidine derivatives have been explored, revealing compounds with significant activity against various bacterial and fungal strains. Notably, some compounds showed superior antimicrobial activity compared to standard drugs, making them promising leads for further investigation (Bondock et al., 2008; El-sayed et al., 2017).

Insecticidal Assessment

Research into the insecticidal properties of pyrazolo[3,4-d]pyrimidine derivatives against specific pests, such as the cotton leafworm, Spodoptera littoralis, has demonstrated the potential of these compounds as novel insecticides. This highlights the versatility of these compounds in various scientific applications beyond their biomedical potential (Fadda et al., 2017).

Neuroinflammation and TSPO Ligands

Derivatives closely related to the discussed compound have been synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, including fluoralkyl and fluoroalkynyl analogues, have shown subnanomolar affinity for TSPO, suggesting their application in neuroinflammation research and imaging (Damont et al., 2015).

Mechanism of Action

properties

IUPAC Name

N-methyl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S/c1-9-5(14)3-16-8-11-6-4(2-10-13-6)7(15)12-8/h2H,3H2,1H3,(H,9,14)(H2,10,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAYEUSEYAHMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC2=C(C=NN2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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